Ethyl 3-bromo-5-(methylthio)benzoate
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Overview
Description
Ethyl 3-bromo-5-(methylthio)benzoate is an organic compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 g/mol . It is a derivative of benzoic acid and contains a bromine atom at the 3-position and a methylthio group at the 5-position on the benzene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(methylthio)benzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methylthiobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(methylthio)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 3-bromo-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Ethyl 3-bromo-5-(methylthio)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromobenzoate: Lacks the methylthio group, which may affect its reactivity and biological activity.
Ethyl 5-bromo-2-methylthiobenzoate: Has a different substitution pattern, which can influence its chemical properties and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrO2S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
ethyl 3-bromo-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
QZHYEQNOSKRIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
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